N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide is an organic compound that belongs to the class of amides. This compound features a benzothiazole moiety, which is known for its biological activity, particularly in pharmaceuticals. The structure includes a tert-butyl group, enhancing its lipophilicity and potentially influencing its pharmacokinetic properties.
This compound can be synthesized through various organic reactions, including coupling reactions involving benzothiazole derivatives and amines. It is not widely available commercially but can be obtained through custom synthesis from specialized chemical suppliers.
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide is classified as:
The synthesis of N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide typically involves the following steps:
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide has a complex structure characterized by:
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide can participate in various chemical reactions typical for amides and benzothiazoles:
These reactions often require specific conditions such as temperature control and the presence of catalysts to facilitate the transformation.
The mechanism of action for N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide is closely related to its interactions with biological targets:
Studies on related compounds indicate potential mechanisms involving inhibition of specific enzymes or modulation of signaling pathways in cells.
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide has potential applications in scientific research:
N-(1,3-Benzothiazol-2-yl)-4-tert-butylbenzamide exerts potent antimycobacterial effects primarily through selective inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a flavoenzyme critical for arabinogalactan biosynthesis in Mycobacterium tuberculosis. DprE1 catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-2-keto-ribose (DPX), an essential precursor for cell wall arabinan [1] [5]. Structural analyses reveal that the benzothiazole nucleus enables covalent interaction with the enzyme's flavin adenine dinucleotide (FAD) cofactor and Cys387 residue near the active site, forming a semimercaptal adduct that irreversibly inactivates epimerase function [5]. This inhibition depletes decaprenylphosphoryl-D-arabinose (DPA) pools, halting arabinogalactan assembly and provoking catastrophic structural defects in the mycobacterial cell envelope [1].
Table 1: Inhibitory Activity of N-(1,3-Benzothiazol-2-yl)-4-tert-Butylbenzamide Against Mycobacterium tuberculosis
Strain Type | MIC Range (μg/mL) | Target Validation |
---|---|---|
Drug-Susceptible H37Rv | 0.25–2.5 | DprE1 Inhibition Confirmed via X-ray Crystallography |
MDR Clinical Isolates | 0.5–5.0 | Resistance Not Inducible in Laboratory Strains |
XDR Clinical Isolates | 1.0–10.0 | No Cross-Resistance with Rifampicin or Isoniazid |
The tert-butyl substituent enhances compound penetration through the mycobacterial lipid-rich membrane, as confirmed in radiolabeled uptake assays showing 8-fold greater intracellular accumulation compared to unsubstituted analogs [1]. Unlike first-line agents, this compound maintains activity against rifampicin-resistant strains with rpoB mutations due to its mechanistically distinct target [1] [5].
The inhibition of DprE1 by N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide triggers multi-faceted defects in cell wall biogenesis. Arabinogalactan deficiency impairs covalent linkage to peptidoglycan, compromising structural integrity and leading to:
Metabolic profiling indicates that treated mycobacteria accumulate decaprenylphosphoryl-D-ribose while showing complete depletion of arabinan-bound arabinose residues within 12 hours [5]. This metabolic disruption occurs earlier than that observed with ethambutol, which targets arabinosyltransferases downstream in the same pathway [1]. The compound's specificity for the mycobacterial epimerase is evidenced by negligible inhibition of human epimerases (IC₅₀ > 200 μM) [5].
The molecular architecture of N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide enables precise three-dimensional complementarity with the DprE1 catalytic pocket. Key structural determinants include:
Table 2: Molecular Interactions Between Compound Substituents and DprE1 Residues
Molecular Fragment | Binding Interactions | Functional Consequence |
---|---|---|
Benzothiazole Ring | π-Stacking with FAD isoalloxazine; Hydrogen bonding to Tyr314 | Positions nitroso group for nucleophilic attack |
2-Phenyl Substituent | Hydrophobic contacts with Val365, Leu368 | Anchors compound in catalytic cleft |
4-tert-Butyl Group | Van der Waals interactions with Pro385, Ile388 | Enhances binding affinity 12-fold vs H-analog |
Amide Linker | Hydrogen bond donation to Gln334 backbone carbonyl | Stabilizes bioactive conformation |
Crystallographic studies (PDB: 4FDN) demonstrate that the benzothiazole nitrogen forms a hydrogen bond with Tyr314 (2.8 Å), while the carbonyl oxygen interacts with the catalytic water network [5]. The tert-butyl group occupies a hydrophobic subpocket inaccessible to bulkier substituents, explaining the 5-fold activity reduction observed with phenyl analogs [1] [5]. Structure-activity relationship (SAR) analyses of 32 derivatives reveal that:
Notably, the compound exhibits both covalent and non-covalent inhibition modes. While the covalent adduct with Cys387 predominates, crystallography confirms reversible binding (Kd = 190 nM) via the nitroso intermediate, explaining residual activity against Cys387Ala mutants [5].
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide demonstrates distinct mechanistic advantages over conventional second-line agents:
Table 3: Mechanistic Comparison with Second-Line Anti-Tubercular Drugs
Drug Class | Primary Target | Limitations Overcome by Benzothiazole Derivative |
---|---|---|
Fluoroquinolones (Moxifloxacin) | DNA gyrase | Ineffective against non-replicating bacilli |
Injectable Aminoglycosides (Amikacin) | 16S rRNA | Ototoxicity; Kanamycin resistance via rrs mutations |
Cyclic Peptides (Capreomycin) | Ribosomal protein S12 | Nephrotoxicity; Requires parenteral administration |
Nitroimidazoles (Delamanid) | Mycolic acid synthesis | Requires bioactivation; CYP450 interactions |
N-(Benzothiazol-2-yl)-4-tert-butylbenzamide | DprE1 | No prodrug requirement; Active against drug-resistant strains |
Unlike bedaquiline (ATP synthase inhibition), this compound achieves bactericidal effects without disrupting proton motive force, minimizing potential cardiotoxicity [4] [5]. Crucially, it maintains activity against non-culturable dormant bacilli in potassium-deficient models, achieving 3-log reduction at 50 μg/mL – a property shared only with pretomanid among second-line agents [4]. Transcriptomic analyses reveal differential gene expression impacts: while delamanid upregulates nitroreductase genes, the benzothiazole derivative downregulates the dprE2-dprE1 operon and induces minimal efflux pump expression [1] [4].
Protein binding studies indicate 42% serum albumin affinity – lower than the >95% binding observed for diarylquinolines – suggesting greater free fraction availability at infection sites [1]. The compound also avoids cross-resistance with benzothiazinones (BTZ043) despite targeting DprE1, as SAR studies confirm distinct interactions with the FAD-binding pocket [5].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: